molecular formula C22H27ClF3N B588245 Tetrahydro Cinacalcet Hydrochloride CAS No. 1229225-43-7

Tetrahydro Cinacalcet Hydrochloride

Cat. No.: B588245
CAS No.: 1229225-43-7
M. Wt: 397.91
InChI Key: RCYQZFGCGSJOBC-PKLMIRHRSA-N
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Description

Historical Context of Tetrahydro Cinacalcet (B1662232) Hydrochloride's Discovery or Derivation as a Related Substance

Tetrahydro Cinacalcet Hydrochloride is identified as a hydrogenated impurity and a related substance of Cinacalcet. chemicalbook.comfigshare.com Its presence can arise during the synthesis of Cinacalcet hydrochloride or as a degradation product. nih.gov The synthesis of Cinacalcet often involves multi-step processes where side reactions or incomplete reactions can lead to the formation of related impurities. ub.edubeilstein-journals.org

Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines that necessitate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or higher. nih.gov This regulatory requirement has driven the specific synthesis and isolation of compounds like this compound to serve as reference standards in analytical method development and validation. clearsynth.com The availability of pure reference standards for impurities is essential for quality control (QC) applications, ensuring the purity and safety of the final active pharmaceutical ingredient (API). nih.govclearsynth.com

Rationale for Academic Investigation of this compound's Chemical and Biological Properties

The primary rationale for the academic investigation of this compound stems from its status as a significant process-related impurity of Cinacalcet. figshare.com Understanding its chemical properties, including its synthesis, isolation, and spectroscopic characterization, is crucial for the development of robust analytical methods to control its levels in Cinacalcet drug substance and product. nih.govbhu.ac.in

Academic research into this compound provides valuable data for the pharmaceutical industry. This includes the development of stability-indicating analytical methods that can separate and quantify Cinacalcet from its potential impurities, including Tetrahydro Cinacalcet. nih.gov Furthermore, while not intended for therapeutic use itself, the study of its interaction with the CaSR, if any, could provide further insights into the structure-activity relationship of this class of compounds. mdpi.com The synthesis and characterization of such related substances contribute to the broader knowledge base of medicinal chemistry and pharmaceutical sciences. figshare.com

Chemical Profile of this compound

The following table summarizes the key chemical identifiers and properties of this compound.

PropertyValueReference
Chemical Name N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride simsonpharma.com
CAS Number 1229225-43-7 chemicalbook.com
Molecular Formula C22H27ClF3N chemicalbook.com
Molecular Weight 397.90 g/mol simsonpharma.com
Appearance White to Beige Solid chemicalbook.com
Melting Point >199°C (decomposes) chemicalbook.com
Solubility Slightly soluble in Methanol and Water chemicalbook.com
Stability Hygroscopic chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYQZFGCGSJOBC-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229225-43-7
Record name 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Pharmacology and Mechanistic Investigations of Tetrahydro Cinacalcet Hydrochloride in Vitro

Calcium-Sensing Receptor (CaSR) Binding and Allosteric Modulation Studies In Vitro

Tetrahydro Cinacalcet (B1662232) Hydrochloride, hereafter referred to as Cinacalcet, enhances the sensitivity of the CaSR to extracellular calcium ions. It binds to a site on the receptor distinct from the calcium-binding site, thereby allosterically modulating the receptor's function. This positive allosteric modulation results in the potentiation of the receptor's response to its natural ligand, calcium. Studies have shown that Cinacalcet and other calcimimetics bind within the transmembrane domain of the CaSR. This binding stabilizes an active conformation of the receptor, leading to an increased intracellular signaling response at a given extracellular calcium concentration.

The allosteric nature of Cinacalcet's interaction with the CaSR means that it does not activate the receptor on its own but rather enhances the effect of the endogenous agonist, calcium. This property is crucial for its therapeutic action, as it allows for a more controlled and physiological modulation of CaSR activity. Cryo-electron microscopy studies have provided insights into the structural basis of CaSR activation and allosteric modulation, revealing that positive allosteric modulators like evocalcet, which binds to a similar pocket as Cinacalcet, induce conformational changes in the seven-transmembrane domains leading to receptor activation. nih.gov

Cellular Signaling Pathway Elucidation in Model Systems In Vitro

Intracellular Calcium Flux Assays

The activation of the CaSR by calcium, potentiated by Cinacalcet, leads to a measurable increase in intracellular calcium concentration ([Ca2+]i). This is a key event in the signaling cascade initiated by the receptor. In vitro studies using cell lines engineered to express the human CaSR, such as HEK293 cells, have been instrumental in characterizing this effect.

In these assays, an increase in extracellular calcium leads to a dose-dependent increase in intracellular calcium. The presence of Cinacalcet shifts the concentration-response curve for calcium to the left, indicating that a lower concentration of calcium is required to elicit the same intracellular calcium response. For instance, one study demonstrated that in HEK-CaSR cells, the addition of Cinacalcet induced a large transient elevation of intracellular calcium in the presence of 1.3 mM extracellular calcium. nih.gov Another study showed that 10 nM of Cinacalcet was able to normalize the altered signaling responses in cells with a loss-of-function mutation in Gα11, a downstream signaling partner of the CaSR, by decreasing the EC50 for calcium from an elevated level back to a value indistinguishable from wild-type cells. nih.gov

Table 1: Effect of Cinacalcet on Intracellular Calcium Mobilization in HEK293 Cells Expressing CaSR

Condition Extracellular Ca2+ Concentration Cinacalcet Concentration EC50 of Ca2+ (mM)
Wild-Type Gα11 Varied 0 nM ~2.7-3.14
Mutant Gα11 (loss-of-function) Varied 0 nM ~3.88

G-Protein Coupled Receptor (GPCR) Signaling Cascades in Cell Lines

The CaSR is a member of the G-protein coupled receptor (GPCR) family C. Upon activation, it couples to several intracellular G-proteins, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades. nih.gov The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

In vitro studies have confirmed that Cinacalcet's potentiation of the CaSR leads to the activation of these G-protein signaling pathways. For example, in human colonic T84 cells, CaSR activation by Cinacalcet was shown to activate PLC. nih.gov Furthermore, research has demonstrated that CaSR-mediated signaling can also involve the mitogen-activated protein kinase (MAPK) pathway. bham.ac.uk

Downstream Effector Modulation in Cell-Based Assays

A primary physiological function of the CaSR in the parathyroid gland is to regulate the synthesis and secretion of parathyroid hormone (PTH). Increased extracellular calcium, sensed by the CaSR, leads to an inhibition of PTH secretion. Cinacalcet, by enhancing the CaSR's sensitivity to calcium, effectively suppresses PTH secretion at lower calcium concentrations.

In vitro studies using primary cultures of human parathyroid cells have provided direct evidence for this effect. In one such study, Cinacalcet suppressed PTH secretion in a dose-dependent manner from parathyroid cells obtained from patients with both primary and secondary hyperparathyroidism. At a concentration of 1000 nmol/l, Cinacalcet suppressed PTH secretion by approximately 61% in both patient groups, even in cells with reduced CaSR expression. nih.gov

Table 2: In Vitro Inhibition of Parathyroid Hormone (PTH) Secretion by Cinacalcet

Cell Type Cinacalcet Concentration (nmol/L) PTH Suppression (%)
Human Parathyroid Cells (Primary Hyperparathyroidism) 1000 61 ± 21

Receptor Specificity and Selectivity Profiling In Vitro

While Tetrahydro Cinacalcet Hydrochloride is a potent modulator of the CaSR, its selectivity for this receptor over other cellular targets is a critical aspect of its pharmacological profile. In vitro studies have been conducted to assess its activity against a panel of other receptors and ion channels.

Cinacalcet has been shown to be a potent inhibitor of CYP2D6, an important enzyme in drug metabolism. nih.gov It is also reported to be a blocker of L-type calcium channels. scbt.com However, its primary therapeutic effect is mediated through its high potency and selectivity for the CaSR. The concentrations at which it affects other targets are generally higher than those required for CaSR modulation.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound and Analogs

The structure-activity relationship (SAR) of calcimimetics, including phenylalkylamine derivatives like Cinacalcet, has been an area of active research to develop new compounds with improved potency, selectivity, and pharmacokinetic properties. The general structure of these compounds consists of a chiral (R)-α-methyl-1-naphthylethylamine moiety connected by a linker to a substituted phenyl group.

SAR studies on related phenylalkylamine calcimimetics have revealed several key structural features that are important for their activity:

The (R)-enantiomer: The stereochemistry of the α-methyl-1-naphthylethylamine group is crucial, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.

The Naphthyl Group: The bulky naphthyl group is essential for high potency.

The Phenyl Group: Substitution on the phenyl ring can significantly influence activity. Electron-withdrawing groups, such as the trifluoromethyl group in Cinacalcet, are often favorable.

The Linker: The length and nature of the linker connecting the two aromatic moieties can impact potency and pharmacokinetic properties.

While specific, detailed public data on the SAR and SPR of a wide range of this compound analogs is limited, the general principles derived from studies of other calcimimetics provide a framework for understanding the structural requirements for potent allosteric modulation of the CaSR. For instance, a study on psychotomimetic phenylalkylamines utilized quantitative structure-activity relationship (QSAR) models to correlate molecular structure with biological activity, highlighting the importance of specific structural and quantum chemical parameters. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Cinacalcet
Evocalcet
Calcium
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)

Design and Synthesis of Analogs for SAR Probing

The design of analogs based on a lead compound like Cinacalcet is a cornerstone of medicinal chemistry, aimed at elucidating the SAR and optimizing pharmacological properties. This process involves systematic modification of the molecule's core components: the (R)-1-(1-naphthyl)ethylamine moiety, the propyl linker, and the 3-(trifluoromethyl)phenyl group. While specific research on "Tetrahydro Cinacalcet" is not extensively detailed in published literature, the principles of its design can be inferred from broader SAR studies on calcimimetics.

The synthesis of such analogs often involves key chemical reactions like reductive amination to connect the amine and aldehyde precursors. For instance, the synthesis of Cinacalcet itself can be achieved through an enantioselective route starting from commercially available materials and employing methods like the Corey-Bakshi-Shibata chiral reduction. Analog design would involve substituting the aromatic rings. The "tetrahydro" modification implies the catalytic hydrogenation of one of the aromatic rings, likely the naphthyl group, to explore the impact of its aromaticity and planarity on CaSR binding and modulation.

SAR studies on related calcimimetics have revealed critical structural requirements for activity. Modifications to the naphthyl group generally investigate the influence of hydrophobicity and steric bulk. Reducing the naphthyl ring to a tetrahydronaphthyl (Tetralin) moiety would alter its shape from planar to a more three-dimensional conformation, testing the tolerance of the binding pocket for non-planar structures. The trifluoromethyl group on the second phenyl ring is often crucial for potency, and its position and replacement with other electron-withdrawing groups are common strategies in analog synthesis.

The following table summarizes hypothetical SAR insights based on established principles for calcimimetics, illustrating how modifications could influence activity at the CaSR.

Modification from Cinacalcet Structure Rationale for Analog Design Predicted Impact on CaSR Activity
Hydrogenation of Naphthyl Ring (e.g., Tetrahydrocinacalcet)To assess the role of aromaticity and planarity of the naphthyl group in receptor binding.May decrease potency due to loss of key π-π stacking interactions, or could potentially improve binding by allowing a better fit in a non-planar pocket.
Replacement of Naphthyl with other Aryl GroupsTo explore the optimal size and electronic properties of the hydrophobic moiety.Activity is highly sensitive; smaller or larger groups often lead to reduced potency.
Alteration of Trifluoromethyl (-CF3) PositionTo probe the electronic and steric requirements of the secondary aromatic ring interaction.Moving the -CF3 group from the meta position typically reduces activity, highlighting a specific interaction point.
Modification of the Ethylamine LinkerTo evaluate the importance of the chiral center and the distance between the two aromatic moieties.The (R)-enantiomer is significantly more active, and altering the linker length often diminishes potency.

Computational Modeling and Molecular Docking Studies with CaSR

In the absence of high-resolution crystal structures of the CaSR bound to various allosteric modulators, computational modeling and molecular docking have become indispensable tools. These methods predict how compounds like Cinacalcet and its analogs fit into the receptor's allosteric binding site located within the 7-transmembrane (7TM) domain.

Docking studies suggest that phenylalkylamine calcimimetics, the class that includes Cinacalcet, embed themselves in a large binding cavity within the 7TM bundle. The binding of these positive allosteric modulators (PAMs) is predicted to involve key interactions with specific amino acid residues. For instance, the protonated nitrogen of the amine linker is thought to form an ionic bond with a glutamic acid residue, E837, which is a critical anchor point. The two aromatic moieties (the naphthyl and trifluoromethylphenyl groups) occupy adjacent hydrophobic pockets, engaging in van der Waals and potentially π-π stacking interactions with surrounding residues.

A hypothetical docking of Tetrahydro Cinacalcet would be used to predict how the loss of planarity in the hydrogenated naphthyl ring affects its fit within the binding pocket. The model could reveal whether the more flexible, three-dimensional tetralin group can be accommodated and whether it establishes new, favorable interactions or introduces steric clashes that would reduce binding affinity.

Studies comparing different PAMs, such as Cinacalcet and the structurally distinct AC-265347, show they occupy the same general cavity but in different ways. AC-265347, which lacks an ionizable nitrogen, is predicted to sit deeper within the 7TM bundle. This highlights the plasticity of the binding site and suggests that different chemical scaffolds can achieve allosteric modulation through varied molecular interactions. These findings are crucial for interpreting the potential binding mode of novel analogs.

Structural Component Predicted Interaction with CaSR Binding Pocket Key Amino Acid Residues (Examples)
Naphthyl GroupOccupies a hydrophobic pocket, likely involving π-π stacking and van der Waals forces.F684, W818, F821
Protonated AmineForms a critical ionic bond (salt bridge) with an acidic residue.E837
Trifluoromethylphenyl GroupEngages in hydrophobic and polar interactions in an adjacent sub-pocket.L677, R680, M825

Pharmacophore Development and Optimization for CaSR Modulation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For CaSR modulators, these models are developed based on the SAR of known active compounds like Cinacalcet and its analogs. The goal is to create a template that can be used to design novel molecules with improved potency, selectivity, or pharmacokinetic properties.

A typical pharmacophore model for a Cinacalcet-like calcimimetic would include the following key features:

Two Hydrophobic/Aromatic Centers: Corresponding to the naphthyl and trifluoromethylphenyl groups. The distance and relative orientation between these two centers are critical.

A Positive Ionizable Feature: Representing the secondary amine, which is protonated at physiological pH and is crucial for anchoring the ligand in the binding site.

Exclusion Volumes: These are added to the model to represent the space occupied by the receptor, helping to filter out compounds that would clash with the binding pocket walls.

The development process is iterative. An initial model is built from a set of active molecules. This model is then used to screen databases for new compounds or to guide the design of a new series of analogs. These new compounds are synthesized and tested, and the results are used to refine the pharmacophore model.

For a potential analog like Tetrahydro Cinacalcet, its activity (or lack thereof) would provide valuable data for refining the pharmacophore. If the compound shows reduced activity, it would suggest that the planarity and aromaticity of the first hydrophobic feature are critical for optimal interaction. The model could then be updated to specify an aromatic feature rather than a general hydrophobic one at that position. This continuous process of design, synthesis, testing, and model refinement is essential for optimizing CaSR modulators.

Pharmacophore Feature Corresponding Chemical Group in Cinacalcet Importance for CaSR Modulation
Aromatic/Hydrophobic Region 1Naphthyl groupEssential for occupying a large hydrophobic pocket and engaging in non-covalent interactions.
Aromatic/Hydrophobic Region 2Trifluoromethylphenyl groupProvides additional hydrophobic interactions and specific electronic properties.
Positive Ionizable CenterSecondary amineCrucial for forming a strong ionic interaction that anchors the molecule in the binding site.
LinkerPropyl chainProvides the correct spacing and orientation between the key pharmacophoric features.

Preclinical Pharmacological Research on Tetrahydro Cinacalcet Hydrochloride Excluding Clinical Human Trials

In Vitro Efficacy and Potency Assessment in Relevant Cell-Based Models

The primary efficacy of Cinacalcet (B1662232) has been demonstrated in cell-based models that express the calcium-sensing receptor (CaSR), most notably in parathyroid cells responsible for parathyroid hormone (PTH) secretion.

In vitro studies using primary cultured human parathyroid cells, obtained from patients with primary (PHPT) and secondary (SHPT) hyperparathyroidism, have shown that Cinacalcet potently suppresses PTH secretion in a dose-dependent manner. nih.gov This effect was observed even in cells with pathologically reduced levels of the target CaSR protein. nih.gov At a concentration of 1000 nmol/L, Cinacalcet suppressed PTH secretion by approximately 61% in cells from both PHPT and SHPT patients. nih.gov

Similar potent, concentration-dependent stimulation of the CaSR was observed in studies using bovine parathyroid cells, which also resulted in the inhibition of PTH secretion. Beyond the parathyroid, Cinacalcet was shown to stimulate calcitonin release from cultured rat thyroid C-cells, which also express the CaSR. In contrast, studies on normal human adult osteoblastic and osteoclastic cells found that Cinacalcet had no effect on their proliferation, formation, or function, which was consistent with the finding that these cells did not express CaSR in vitro.

The table below summarizes key findings from in vitro efficacy studies.

Table 1: In Vitro Efficacy of Cinacalcet Hydrochloride

Cell Model Parameter Measured Key Finding
Primary Human Parathyroid Cells (PHPT & SHPT) PTH Secretion Suppressed PTH secretion by 61% ± 21% (PHPT) and 61% ± 19% (SHPT) at 1000 nmol/L. nih.gov
Bovine Parathyroid Cells PTH Secretion Potent, concentration-dependent inhibition of PTH secretion.
Rat Thyroid C-Cells Calcitonin Release Stimulation of calcitonin release.

Ex Vivo Organ or Tissue Bath Studies

Ex vivo research using patient-derived tissues has provided further evidence of Cinacalcet's mechanism of action. Studies on intact hyperplastic parathyroid tissue and patient-derived parathyroid organoids (PTOs) have been instrumental.

In a model using PTOs cultured from human parathyroid tissue, Cinacalcet treatment resulted in a significant, concentration-dependent decrease in PTH secretion. nih.govrug.nlbiorxiv.org Exposure to Cinacalcet at concentrations of 1.5 µM and 2.5 µM led to an average reduction in secreted PTH of approximately 59% compared to controls. nih.govrug.nlbiorxiv.org These organoid models, which recapitulate the functionality of the original tissue, confirm that Cinacalcet acts directly on parathyroid tissue to inhibit hormone release. nih.govrug.nlbiorxiv.org

Analysis of parathyroid glands removed from patients treated with Cinacalcet has also shown that the compound can upregulate the expression of both the CaSR and the vitamin D receptor (VDR), suggesting a mechanism that may restore sensitivity to calcium and vitamin D sterols. nih.govresearchgate.net

Pharmacokinetic Profiling In Vitro (e.g., Microsomal Stability, Plasma Protein Binding)

In vitro studies have been crucial for characterizing the pharmacokinetic properties of Cinacalcet before human trials. Key parameters assessed include its binding to plasma proteins and its metabolic stability in liver microsomes.

Plasma Protein Binding: Cinacalcet is extensively bound to human plasma proteins. In vitro experiments using methods such as equilibrium dialysis have determined the plasma protein binding to be approximately 93% to 97%. nih.gov This high degree of binding indicates that a large proportion of the drug in circulation is bound to proteins, with a smaller fraction being free to interact with target receptors.

Microsomal Stability: The metabolic stability of Cinacalcet has been evaluated using in vitro systems containing liver microsomes, which are vesicles of the endoplasmic reticulum that house key drug-metabolizing enzymes. mttlab.euspringernature.comsolvobiotech.com These assays indicate that Cinacalcet is a substrate for hepatic enzymes and undergoes extensive metabolism. nih.gov While specific quantitative values for in vitro half-life or intrinsic clearance from published preclinical studies are not readily available, the metabolic fate investigations confirm its clearance via hepatic pathways.

Table 2: In Vitro Pharmacokinetic Parameters of Cinacalcet Hydrochloride

Parameter Method / System Result
Plasma Protein Binding In Vitro Assays (e.g., Equilibrium Dialysis) ~93% - 97% bound to human plasma proteins. nih.gov

Metabolic Fate Investigations In Vitro (e.g., Liver Microsome Metabolism, Metabolite Identification)

In vitro metabolic studies using human liver microsomes have identified the primary enzymes responsible for the biotransformation of Cinacalcet and characterized its interaction with these pathways.

Cinacalcet is metabolized by multiple cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP1A2 being the primary contributors. nih.govfda.gov The main metabolic pathways involve oxidative N-dealkylation to form hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are then further metabolized. nih.gov Another pathway is the oxidation of the naphthalene (B1677914) ring to form dihydrodiols, which are subsequently glucuronidated. nih.gov These in vitro studies have shown that the resulting metabolites have significantly less calcimimetic activity; for example, glucuronides of the dihydrodiol metabolites are reported to be over 300-fold less potent than the parent Cinacalcet compound. fda.gov

Furthermore, in vitro reaction phenotyping studies have established that Cinacalcet is a strong inhibitor of CYP2D6. nih.govfda.gov An IC50 value of 70 nM was determined for the inhibition of the 1'-hydroxylation of bufuralol (B1668043), a probe substrate for CYP2D6. fda.gov In contrast, studies using midazolam as a probe substrate indicate that Cinacalcet does not significantly inhibit or induce the activity of CYP3A enzymes. nih.gov

Table 3: In Vitro Metabolic Profile of Cinacalcet Hydrochloride

Aspect Enzyme(s) / Pathway Finding
Primary Metabolizing Enzymes Cytochrome P450 (CYP) Primarily CYP3A4, CYP2D6, and CYP1A2. nih.govfda.gov
Metabolic Pathways Oxidation, Conjugation N-dealkylation, oxidation of the naphthalene ring, β-oxidation, and glycine (B1666218) conjugation. nih.gov
Major Metabolites Carboxylic Acid Derivatives, Dihydrodiols Hydrocinnamic acid, hydroxy-hydrocinnamic acid, and glucuronidated dihydrodiols. nih.govfda.gov
Enzyme Inhibition CYP2D6 Strong inhibitor (IC50 = 70 nM for bufuralol 1'-hydroxylation). fda.gov

| Enzyme Inhibition | CYP3A | Does not significantly affect CYP3A activity. nih.gov |

Exploratory Toxicity Studies In Vitro (e.g., Cytotoxicity Assays in Cell Lines)

The preclinical safety profile of Cinacalcet was investigated using a range of in vitro toxicology assays to assess its potential for genotoxicity, effects on cardiac ion channels, and general cytotoxicity.

Genotoxicity: Cinacalcet demonstrated no genotoxic potential in a standard battery of in vitro assays. It yielded negative results in the Ames bacterial mutation test, the HGPRT mutation assay in Chinese Hamster Ovary (CHO) cells, and a chromosome aberration assay, all conducted both with and without metabolic activation.

Cardiac Ion Channel Effects: The effect of Cinacalcet on cardiac ion channels has been evaluated in vitro. At a concentration of 500 ng/mL, Cinacalcet produced a modest block of 11.7% on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is involved in cardiac repolarization. fda.gov Other in vitro studies have shown that Cinacalcet can inhibit voltage-gated sodium channels (VGSCs) in a state-dependent manner, preferentially targeting the fast-inactivated state of the channel. nih.gov

Cytotoxicity: In vitro cytotoxicity studies have been performed in various cell lines. In CaSR-positive neuroblastoma cells, prolonged exposure to Cinacalcet at a concentration of 1 µM was shown to induce apoptosis. researchgate.net

Table 4: In Vitro Exploratory Toxicity Findings for Cinacalcet Hydrochloride

Assay Type System / Model Result
Genotoxicity (Ames Test) S. typhimurium, E. coli Negative
Genotoxicity (Mutation Assay) Chinese Hamster Ovary (CHO) Cells Negative
Genotoxicity (Chromosome Aberration) Chinese Hamster Ovary (CHO) Cells Negative
Cardiac Ion Channel Assay hERG Channel 11.7% block at 500 ng/mL. fda.gov
Cardiac Ion Channel Assay Voltage-Gated Sodium Channels (VGSCs) State-dependent inhibition. nih.gov

Computational and Theoretical Chemistry of Tetrahydro Cinacalcet Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like Tetrahydro Cinacalcet (B1662232) Hydrochloride. researchgate.netscispace.com These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions.

By solving approximations of the Schrödinger equation, DFT can determine various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.gov

Furthermore, these calculations generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. Other calculated parameters, such as dipole moment and Mulliken charges, offer further insights into the molecule's polarity and the partial charges on individual atoms, respectively. scispace.comnih.gov For instance, DFT calculations using the B3LYP/6-311G** level of theory have been employed to examine the molecular orbital energies and other electronic properties of related compounds. nih.gov Studies on similar compounds have shown that the electrophilicity index, derived from DFT calculations, can suggest the molecule's capacity to act as an electrophile in interactions with biomolecules. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for a Cinacalcet-like Scaffold This table presents illustrative data based on typical computational outputs for similar molecules. Actual values for Tetrahydro Cinacalcet Hydrochloride would require specific calculations.

ParameterTypical ValueSignificance
HOMO Energy~ -6.0 to -5.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.5 to -1.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 4.0 to 4.5 eVRelates to chemical reactivity and stability.
Dipole Moment~ 2.0 to 4.0 DebyeMeasures the overall polarity of the molecule.
Electrophilicity Index> 1.5 eVPredicts the propensity to accept electrons.

Molecular Dynamics Simulations of Ligand-Receptor Interactions (e.g., with CaSR)

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target, the Calcium-Sensing Receptor (CaSR). biosolveit.de These simulations model the movements and interactions of atoms over time, offering critical insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes induced by binding.

Cinacalcet and its analogs are positive allosteric modulators (PAMs) that bind within a pocket in the seven-transmembrane (7TM) domain of the CaSR. mdpi.comacs.org The availability of high-resolution structures, such as the Cryo-EM structure of CaSR with cinacalcet bound (PDBID: 7M3G), serves as a starting point for these simulations. mdpi.com

MD simulations can reveal the specific amino acid residues that form key interactions with the ligand. For the arylalkylamine class of modulators, which includes cinacalcet, the residue Glutamic acid 837 (E837) has been identified as being of particular interest for activity. mdpi.com Simulations can quantify the types of interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, and their duration throughout the simulation. This helps in understanding the determinants of binding affinity and specificity. Studies have shown that cinacalcet can adopt different poses, such as bent and extended conformations, within the binding pocket. nih.gov MD simulations can explore the stability and transitions between these poses. The binding free energy, a critical parameter for predicting ligand affinity, can also be calculated from these simulations. researchgate.net

Table 2: Key Interacting Residues in the CaSR Binding Pocket for Cinacalcet-like Modulators Based on molecular modeling and mutagenesis studies of the CaSR-cinacalcet interaction.

ResidueLocation (Transmembrane Helix)Potential Interaction Type
Arg680TM3Hydrogen Bond / Electrostatic
Phe821TM6Hydrophobic / π-π Stacking
Trp818TM6Hydrophobic / π-π Stacking
Glu837TM7Hydrogen Bond / Salt Bridge
Phe684TM3Hydrophobic
Tyr825TM6Hydrogen Bond / Hydrophobic

ADMET Prediction Models (excluding in vivo data interpretation)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in assessing the drug-likeness of a compound. In silico ADMET prediction models use the chemical structure of a molecule to estimate these properties, thereby enabling early identification of potential liabilities and reducing late-stage attrition in drug development. nih.gov Various open-access and commercial software tools, such as pkCSM and SwissADME, are widely used for this purpose. nih.govacs.orguq.edu.auexpasy.orguq.edu.au

These models are built on large datasets of experimental results and employ a range of computational methods, from simple rule-based approaches (like Lipinski's Rule of Five) to complex machine learning algorithms. For this compound, these models can predict a wide array of parameters. For instance, absorption properties include predictions of water solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and P-glycoprotein substrate status. researchgate.net Distribution is assessed by predicting parameters like the volume of distribution (VDss), plasma protein binding, and blood-brain barrier (BBB) permeability.

Metabolism predictions often focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. drugbank.com Excretion is estimated through predictions of total clearance and renal organic cation transporter (OCT2) substrate likelihood. Toxicity predictions can screen for potential issues such as AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

Table 3: Illustrative In Silico ADMET Predictions for a Cinacalcet-like Molecule This table presents a hypothetical profile generated by common ADMET prediction tools. It is for illustrative purposes only.

ADMET PropertyPredicted ParameterPredicted OutcomeImplication
AbsorptionCaco-2 PermeabilityHighGood intestinal absorption potential.
P-glycoprotein SubstrateNoLow risk of efflux pump-mediated resistance.
DistributionPlasma Protein BindingHigh (>90%)Affects free drug concentration and half-life.
BBB PermeabilityYesPotential for central nervous system effects.
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
ExcretionTotal ClearanceLowSuggests a longer half-life.
ToxicityAMES ToxicityNoLow risk of being mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of molecules like calcimimetics, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., EC50 values for CaSR activation). orientjchem.org For each compound, a set of numerical descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, atom counts), or 3D (e.g., steric or electrostatic fields from CoMFA or GRID analyses). mdpi.comnih.gov

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the observed activity. orientjchem.org The resulting QSAR model can then be used to predict the activity of new compounds based solely on their calculated descriptors. A robust QSAR model must be rigorously validated to ensure its predictive power. researchgate.net This typically involves splitting the data into a training set (to build the model) and a test set (to evaluate its predictive performance on external data). orientjchem.org

For this compound and its analogs, a QSAR study could identify the key structural features that enhance potency at the CaSR. For example, a model might reveal that specific steric bulk at one position, combined with a certain electronic character at another, is crucial for high activity. This information provides a rational basis for further medicinal chemistry efforts.

Table 4: Components of a Hypothetical QSAR Model for Calcimimetic Activity

ComponentDescriptionExample
Dependent VariableThe biological activity being modeled.pEC50 (negative log of the half-maximal effective concentration) for CaSR activation.
Independent Variables (Descriptors)Numerical representations of the molecular structure and properties.Topological (e.g., Wiener index), Electronic (e.g., HOMO energy), Steric (e.g., Molar Refractivity), Lipophilic (e.g., ClogP).
Mathematical ModelThe equation relating descriptors to activity.pEC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Validation MetricsStatistical parameters to assess the model's quality and predictive power.Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE).

Future Directions and Emerging Research Avenues for Tetrahydro Cinacalcet Hydrochloride

Exploration of Novel CaSR-Related Biological Pathways in Research Models

The calcium-sensing receptor (CaSR) is a multifaceted G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. bioscientifica.comnih.gov Its activation by ligands such as calcium ions triggers a cascade of intracellular signaling events. ahajournals.orgmednexus.org While the primary signaling pathways involving Gq/11 and Gi/o, which lead to the inhibition of parathyroid hormone (PTH) secretion, are well-documented, emerging research continues to unveil novel biological pathways and interactions. nih.gov The exploration of these less-characterized pathways in various research models is a burgeoning area of investigation.

Recent studies have highlighted the complexity of CaSR signaling, which extends beyond its traditional role in mineral metabolism. ahajournals.orgnih.gov The receptor is now known to be expressed in a wide array of tissues, including the kidneys, cardiovascular system, and various cancer cell lines, suggesting a broader physiological and pathophysiological significance. ahajournals.orgnih.gov For instance, in renal tubules, CaSR activation influences ion and water transport, a process not fully understood at the molecular level. nih.gov Research is ongoing to delineate the precise mechanisms by which CaSR regulates specific ion channels and transporters in different nephron segments. nih.gov

Furthermore, the concept of "biased signaling" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another, is gaining traction in CaSR research. bioscientifica.com Studies on CaSR mutations have revealed that specific structural motifs within the receptor can dictate signaling bias, leading to the activation of novel G protein-independent pathways mediated by β-arrestin. bioscientifica.com Investigating how compounds like Tetrahydro Cinacalcet (B1662232) Hydrochloride, an analog of the CaSR allosteric modulator Cinacalcet, might influence this biased signaling could open new avenues for understanding CaSR function and for the development of more targeted therapeutic agents.

The interaction of CaSR with other receptors and proteins is another promising research frontier. Evidence suggests that CaSR can form heterodimers or be part of larger protein complexes, which can modulate its signaling output. A recently developed protein-protein interactome for CaSR identified numerous novel proteins involved in its folding, trafficking, and signaling. mednexus.org Future research will likely focus on validating these interactions and understanding their functional consequences in various cellular contexts. The potential for Tetrahydro Cinacalcet Hydrochloride to modulate these novel protein-protein interactions presents an exciting area for investigation.

Table 1: Key CaSR-Related Signaling Pathways and Their Functions

Signaling PathwayKey Effector ProteinsPrimary FunctionsPotential for Novel Pathway Exploration
Gq/11 Pathway Phospholipase C (PLC), Protein Kinase C (PKC), Mitogen-activated protein kinases (MAPKs)Inhibition of PTH secretion, regulation of cell survival, differentiation, and proliferation. nih.govInvestigating downstream targets of MAPKs and their role in non-canonical CaSR functions.
Gi/o Pathway Adenylate cyclaseInhibition of cAMP production, regulation of PTH secretion. nih.govExploring the interplay between the Gi/o pathway and other signaling cascades in different cell types.
β-Arrestin Pathway β-arrestinG protein-independent signaling, receptor internalization and trafficking. bioscientifica.comElucidating the specific downstream effectors of β-arrestin and their role in biased signaling.
Receptor Cross-talk Other GPCRs, receptor tyrosine kinasesModulation of CaSR signaling and integration with other cellular signals.Identifying novel receptor interaction partners and their impact on CaSR pharmacology.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices is crucial for preclinical and research studies. As research delves into more nuanced aspects of its pharmacology, the demand for highly sensitive and specific analytical methods for trace analysis becomes paramount.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the determination of Cinacalcet and its analogs in biological fluids like plasma. researchgate.netresearchgate.net These methods offer excellent sensitivity and selectivity, enabling the measurement of concentrations in the nanogram per milliliter (ng/mL) range. researchgate.net However, future research may necessitate the detection of even lower concentrations, particularly when studying tissue distribution, intracellular concentrations, or long-term residual levels.

The development of advanced analytical techniques will likely focus on several key areas:

Enhanced Sample Preparation: Innovations in sample extraction and clean-up procedures are essential to minimize matrix effects and improve recovery, especially from complex tissues. Techniques such as solid-phase microextraction (SPME) and miniaturized liquid-liquid extraction could offer more efficient and automated sample preparation.

Improved Chromatographic Separation: The use of ultra-high-performance liquid chromatography (UPLC) with sub-two-micron particle columns can provide faster analysis times and higher resolution, which is critical for separating the parent compound from closely related metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS): While tandem mass spectrometry is highly specific, HRMS instruments like Orbitrap and time-of-flight (TOF) analyzers can provide even greater mass accuracy and the ability to perform non-targeted screening for unknown metabolites. This is particularly valuable for metabolism studies.

Novel Detection Methods: Exploring alternative detection methods, such as fluorescence derivatization coupled with HPLC, could offer enhanced sensitivity for specific applications. pharmainfo.in

Table 2: Comparison of Analytical Techniques for Cinacalcet and its Analogs

Analytical TechniqueTypical Limit of Quantification (LOQ)Key AdvantagesAreas for Future Development
HPLC-UV µg/mL range scispace.comSimple, cost-effective, widely available. pharmainfo.inImprovement of sensitivity through derivatization.
LC-MS/MS 0.1 ng/mL in plasma researchgate.netHigh sensitivity and specificity, structural confirmation. researchgate.netresearchgate.netMiniaturization of sample preparation, faster run times. researchgate.net
GC-MS ppm level for impurities ajrconline.orgSuitable for volatile impurities. ajrconline.orgDevelopment of methods for non-volatile metabolites.
UPLC Not specified, but offers higher resolution than HPLC nih.govFaster analysis, improved separation efficiency. nih.govApplication to a broader range of metabolites.
HRMS Not specified, but offers high mass accuracyIdentification of unknown metabolites, reduced interference.Wider adoption for routine quantitative analysis.

Integration with Systems Biology and Omics Approaches in In Vitro Research

The advent of systems biology and "omics" technologies offers a powerful paradigm for elucidating the complex cellular responses to compounds like this compound. nih.gov Rather than focusing on a single molecular target, these approaches provide a holistic view of the global changes occurring within a biological system. nih.govunimi.it Integrating this compound into in vitro research using omics platforms can uncover novel mechanisms of action, identify biomarkers of response, and reveal potential off-target effects.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptome) in response to this compound treatment in CaSR-expressing cells, researchers can identify entire pathways that are modulated. For example, a transcriptomic study could reveal previously unknown genes regulated by CaSR activation, shedding light on its role in processes like cell proliferation and differentiation. nih.gov

Proteomics: Proteomic analysis can identify and quantify changes in the abundance of thousands of proteins following treatment with this compound. This can provide insights into the downstream effects of CaSR signaling on cellular machinery, including enzymes, structural proteins, and signaling molecules. A quantitative proteomics study on rat brains and livers has already been used to evaluate the effects of Cinacalcet on protein expression. researchgate.net

Metabolomics: Metabolomics focuses on the global profiling of small molecule metabolites. By examining the metabolic fingerprint of cells treated with this compound, researchers can understand its impact on cellular metabolism. This could be particularly relevant for investigating the role of CaSR in nutrient sensing and metabolic regulation.

Interactomics: As mentioned earlier, identifying the protein interaction partners of CaSR is crucial. High-throughput techniques like yeast two-hybrid screening and co-immunoprecipitation coupled with mass spectrometry can be used to map the CaSR interactome and how it might be altered by allosteric modulators. mednexus.org

The integration of these different omics datasets through bioinformatics analysis can lead to the construction of comprehensive network models of CaSR signaling. nih.gov These models can then be used to generate new hypotheses and guide further experimental investigation into the multifaceted roles of the CaSR and the specific effects of its modulators.

Potential as a Research Probe for CaSR Biology and Drug Discovery

This compound, as an analog of a known CaSR allosteric modulator, holds significant potential as a research probe to further unravel the complexities of CaSR biology. Its distinct chemical structure may confer unique pharmacological properties, making it a valuable tool for dissecting specific aspects of CaSR function.

By comparing the effects of this compound with those of Cinacalcet and other calcimimetics, researchers can gain insights into the structure-activity relationships of CaSR allosteric modulators. researchgate.net This can help to map the allosteric binding pocket and understand how different chemical moieties influence receptor activation, signaling bias, and interaction with other proteins.

Furthermore, this compound could be used to investigate the role of CaSR in various physiological and pathological processes where its function is still being explored. For example, its effects could be studied in models of:

Cardiovascular disease: Given the expression of CaSR in cardiomyocytes and vascular smooth muscle cells, this compound could be used to probe the receptor's role in regulating cardiac function and blood pressure. ahajournals.org

Cancer: The involvement of CaSR in the proliferation and metastasis of certain cancers is an active area of research. This compound could serve as a tool to explore the therapeutic potential of CaSR modulation in oncology.

Inflammatory and Secretory Disorders: Recent studies have shown that CaSR activation can regulate intestinal chloride secretion, suggesting a potential role in secretory diarrheas. nih.govjci.org

In the context of drug discovery, this compound can serve as a lead compound for the development of novel CaSR modulators with improved properties, such as enhanced tissue selectivity or a more favorable side-effect profile. By systematically modifying its structure and evaluating the pharmacological consequences, medicinal chemists can design new molecules with tailored activities.

Unexplored Academic Research Applications or Theoretical Therapeutic Potential (Purely Speculative/Theoretical)

Beyond its established role as a calcimimetic, the unique properties of this compound could open doors to speculative and theoretical research applications that warrant further investigation.

One intriguing possibility lies in its potential to modulate CaSR in the central nervous system. While the primary focus has been on peripheral CaSR, the receptor is also expressed in the brain. Its function in neurons is not well understood, but it may be involved in neurotransmission and neuronal plasticity. A research probe like this compound could be instrumental in exploring the neurological roles of CaSR and its potential as a target for neurological disorders.

Another theoretical application could be in the realm of chronotherapy. Research has shown diurnal variations in the expression of the CaSR gene in hyperplastic parathyroid glands. plos.org This raises the question of whether the timing of administration of a CaSR modulator could influence its efficacy. This compound could be used in preclinical models to investigate the potential benefits of timed administration, which could have broader implications for optimizing treatments for hyperparathyroidism.

The concept of "pharmacoperones," or small molecules that can rescue the function of misfolded or improperly trafficked mutant proteins, is another area of theoretical interest. Some studies have suggested that calcimimetics can act as pharmacoperones for certain CaSR mutations. science.gov It is conceivable that this compound could exhibit unique pharmacoperone activity for specific CaSR variants associated with genetic diseases, a hypothesis that could be tested in vitro. frontiersin.orgfrontiersin.org

Finally, given the emerging role of CaSR in regulating cellular processes like proliferation and apoptosis, there is theoretical potential for its modulators in regenerative medicine. By carefully controlling CaSR signaling, it might be possible to influence tissue repair and regeneration in specific contexts. This remains a highly speculative area that would require extensive basic research to validate.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Cinacalcet Hydrochloride, and how do they differ in efficiency?

Cinacalcet Hydrochloride is synthesized via methods such as Heck coupling and iron-catalyzed C–C bond formation . The Heck coupling route involves coupling aryl halides with alkenes using palladium catalysts, achieving moderate yields (~70%) but requiring strict control of reaction conditions to avoid byproducts . Alternatively, iron acetylacetonate/NMP-catalyzed coupling with aryl Grignard reagents offers scalability and improved yields (>85%) by leveraging mesylate intermediates, which reduce carbamate impurities . Key efficiency factors include solvent selection (toluene preferred), base optimization (potassium carbonate), and purification via hydrochloride salt crystallization .

Advanced: How can reaction conditions be optimized to minimize carbamate impurities during Cinacalcet synthesis?

Carbamate impurities arise during substitution reactions, particularly under phase-transfer conditions. To mitigate this:

  • Replace bromoalkyl derivatives with mesylate leaving groups to enhance reaction specificity.
  • Use toluene as the solvent and triethylamine as the base to suppress side reactions.
  • Monitor temperature rigorously (25°C optimal) to prevent over-reactivity.
  • Employ gradient HPLC or LC-MS for impurity profiling during intermediate purification .

Basic: What analytical methods are validated for quantifying Cinacalcet Hydrochloride in bulk and formulations?

A stability-indicating UV spectrophotometric method (absorption at 281 nm in methanol) is validated per ICH guidelines, with linearity in 15–35 μg/mL (R² = 0.9992) and precision (RSD <2%). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions confirm method robustness. Alternative techniques include HPLC with C18 columns and mass spectrometry for metabolite identification .

Advanced: What longitudinal study designs are effective for evaluating Cinacalcet’s impact on parathyroid gland (PTG) volume in secondary hyperparathyroidism (SHPT)?

Prospective observational studies with stratified sampling (e.g., tertiles of baseline PTG volume or PTH levels) are critical. Key parameters:

  • Biochemical markers : Serum PTH, calcium, phosphate (measured monthly).
  • Imaging : Ultrasonography or 99mTc-sestamibi scans for PTG volume quantification.
  • Covariates : Baseline nodularity, concurrent vitamin D receptor activator (VDRA) use.
    A 2-year study showed 30% reduction in PTG volume and PTH levels, though 16% of patients exhibited paradoxical PTG growth, necessitating subgroup analysis .

Advanced: How should researchers address nonlinear pharmacokinetics of Cinacalcet Hydrochloride in SHPT patients?

Nonlinearity arises from CYP3A4 saturation and dose-dependent absorption . Strategies:

  • Use population pharmacokinetic (PopPK) modeling to individualize dosing.
  • Incorporate covariates like renal function, serum albumin, and CYP2D6 polymorphism data.
  • Validate models with sparse sampling in Phase IV trials, adjusting for GI adverse effects that alter compliance .

Advanced: What pharmacogenetic factors influence Cinacalcet’s safety profile in diverse populations?

CYP2D6 poor metabolizers exhibit 2–3-fold higher Cinacalcet exposure. Methodological recommendations:

  • Genotype participants for CYP2D6 alleles (e.g., *10, *4) in preclinical trials.
  • Adjust dosing in CYP2D6-deficient cohorts to avoid hypocalcemia.
  • Monitor drug-drug interactions with CYP2D6 substrates (e.g., β-blockers) using tandem mass spectrometry .

Basic: What mechanisms underlie Cinacalcet’s pharmacodynamic effects on calcium-sensing receptors (CaSR)?

Cinacalcet acts as a positive allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium. This suppresses PTH secretion via Gq/11 protein-coupled signaling, reducing serum calcium and phosphate. In vitro, EC50 for CaSR activation is ~27 nM in HEK293 cells expressing human CaSR .

Advanced: How can conflicting data on PTG volume changes post-Cinacalcet therapy be resolved?

Contradictions (e.g., 30% PTG reduction vs. 16% growth) require:

  • Histopathological stratification : Differentiate diffuse vs. nodular hyperplasia.
  • Multivariable regression to identify predictors (e.g., baseline serum calcium >10 mg/dL correlates with resistance).
  • Long-term follow-up beyond 2 years to assess rebound hyperplasia mechanisms .

Advanced: What considerations are critical when designing studies on Cinacalcet’s CYP2D6 inhibition potential?

  • Use cocktail probe assays with dextromethorphan (CYP2D6 substrate) to quantify inhibition.
  • Measure plasma concentrations of co-administered drugs (e.g., metoprolol) in renal impairment models.
  • Adjust for genetic polymorphisms in pharmacokinetic simulations .

Basic: What preclinical models best replicate Cinacalcet’s in vivo effects on PTH modulation?

  • 5/6 nephrectomy rats : Mimic CKD-mineral bone disorder, showing dose-dependent PTH suppression (ED50 = 1–3 mg/kg).
  • Bovine parathyroid cell cultures : Validate CaSR-mediated PTH inhibition (IC50 = 11 nM).
  • Xenograft models with human CaSR-expressing tumors assess receptor specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.